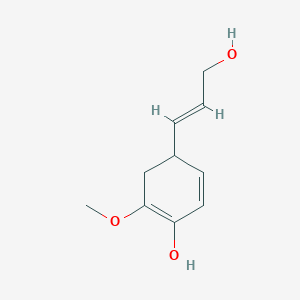

Dihydroconiferylalcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |

InChI |

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |

InChI Key |

AALXOLVYFZPFPN-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C=CC(C1)/C=C/CO)O |

Canonical SMILES |

COC1=C(C=CC(C1)C=CCO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Role of Dihydroconiferyl Alcohol in Lignin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroconiferyl alcohol (DCA), a phenylpropanoid structurally related to the canonical monolignol coniferyl alcohol, occupies a unique and multifaceted position in plant biology. While traditionally viewed as a minor component in the complex tapestry of lignin biosynthesis, emerging evidence reveals its significance not only as a structural unit within the lignin polymer but also as a bioactive molecule with roles in plant growth and development. This technical guide provides a comprehensive exploration of the biological role of dihydroconiferyl alcohol in lignin biosynthesis, delving into its enzymatic synthesis, its incorporation and impact on the lignin polymer, and its broader physiological implications. We will dissect the key experimental methodologies used to study DCA, offering detailed protocols and field-proven insights to empower researchers in their scientific investigations. This guide is designed to be a definitive resource, bridging foundational knowledge with advanced concepts and practical applications for professionals in plant science and drug development.

Introduction: Beyond the Canonical Monolignols

Lignin, the second most abundant terrestrial biopolymer, is a complex aromatic polymer crucial for the structural integrity of terrestrial plants.[1] Its biosynthesis is a marvel of metabolic engineering, involving the intricate phenylpropanoid pathway that culminates in the production of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[2] However, the composition of lignin is more flexible than this classical model suggests, with a growing number of "alternative" monomers being identified as integral components of the polymer.[3] Among these, dihydroconiferyl alcohol (DCA) has emerged as a molecule of significant interest.

Structurally distinct from coniferyl alcohol by the saturation of the propenyl side chain, DCA's presence in lignin has profound implications for the polymer's structure and, consequently, its properties. This guide will navigate the scientific landscape surrounding DCA, from its molecular origins to its functional significance, providing a robust framework for understanding and investigating this intriguing molecule.

The Biosynthetic Pathway of Dihydroconiferyl Alcohol: A Metabolic Crossroads

The synthesis of dihydroconiferyl alcohol represents a critical branch point in the phenylpropanoid pathway, diverting metabolic flux from the primary route leading to coniferyl alcohol and subsequent polymerization into the bulk of the lignin polymer.

Enzymatic Reduction of Coniferaldehyde

The immediate precursor to both coniferyl alcohol and dihydroconiferyl alcohol is coniferaldehyde. The reduction of the aldehyde group of coniferaldehyde to an alcohol is catalyzed by cinnamyl alcohol dehydrogenase (CAD) and related enzymes. However, the formation of DCA involves an additional reduction of the carbon-carbon double bond in the propenyl side chain. This critical step is catalyzed by a reductase enzyme, likely a member of the CAD-like family, utilizing NADPH as a cofactor.[2][4]

In vitro studies using microsomes isolated from the developing xylem of Pinus strobus have demonstrated that in the presence of NADPH, coniferaldehyde is converted to both coniferyl alcohol and dihydroconiferyl alcohol, confirming the existence of enzymatic machinery capable of this conversion.[4]

dot

Figure 1: Biosynthetic pathway of dihydroconiferyl alcohol.

Regulation of the Metabolic Flux

The partitioning of coniferaldehyde between the synthesis of coniferyl alcohol and dihydroconiferyl alcohol is a key regulatory node. The factors governing this metabolic decision are not yet fully elucidated but are likely to involve the relative expression levels and kinetic properties of the competing enzymes (CAD and the DCA-forming reductase) in specific tissues and developmental stages. The intracellular redox state, particularly the availability of NADPH, is also expected to play a crucial role.

Furthermore, evidence suggests that monolignols themselves can act as signaling molecules, feedback-regulating the expression of biosynthetic genes.[5] While this has been demonstrated for coniferyl alcohol, it is plausible that DCA may also participate in such regulatory loops, influencing the overall flux through the phenylpropanoid pathway.

Incorporation of Dihydroconiferyl Alcohol into the Lignin Polymer

The presence of dihydroconiferyl alcohol as a monomeric unit has significant consequences for the final structure and properties of the lignin polymer. Due to the saturation of its side chain, DCA's mode of incorporation differs from that of the traditional monolignols.

A Role as a Chain Terminator?

The defining feature of monolignol polymerization is the oxidative radical coupling reactions that create a complex network of ether and carbon-carbon linkages.[6] The presence of the propenyl double bond in canonical monolignols is critical for many of these coupling reactions. The saturated side chain of DCA lacks this reactive site, suggesting that it may act as a chain-terminating unit during lignification.[4] Once incorporated, it can effectively cap the growing polymer chain, thereby influencing the overall molecular weight of the lignin.

Linkage Types and Structural Impact

While DCA cannot participate in the full range of coupling reactions typical of coniferyl alcohol, its phenolic hydroxyl group can still undergo oxidative activation to form a radical. This radical can then couple with other monolignol radicals or the growing lignin polymer, primarily through the formation of ether linkages. 2D-NMR studies of lignins have been instrumental in identifying the various linkages present in the polymer and can provide insights into the specific bonding patterns of DCA.[7][8] The incorporation of DCA is likely to increase the proportion of linear, unbranched segments within the lignin polymer and may alter its overall three-dimensional conformation.

dot

Figure 2: Proposed role of DCA in lignin chain termination.

Analytical Methodologies for Dihydroconiferyl Alcohol

The accurate detection and quantification of dihydroconiferyl alcohol in plant tissues are essential for understanding its biological role. A combination of chromatographic and spectroscopic techniques is typically employed.

Extraction and Purification

The first step in analyzing DCA is its extraction from the plant matrix, typically from lignifying tissues such as xylem. A common procedure involves grinding the tissue to a fine powder and extracting with a solvent such as methanol or ethanol. Subsequent purification steps, which may include liquid-liquid partitioning and solid-phase extraction, are often necessary to remove interfering compounds.

Quantitative Analysis by GC-MS and HPLC

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical tools for the quantification of DCA.

Table 1: Comparison of Analytical Techniques for DCA Quantification

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. |

| Derivatization | Often required (e.g., silylation) to increase volatility and thermal stability. | Generally not required. |

| Sensitivity | High | Moderate to high |

| Identification | High confidence based on mass spectra. | Based on retention time and UV-Vis spectra, may require confirmation. |

| Quantification | Requires an internal standard for accuracy. | Can be quantified using an external standard curve. |

Experimental Protocols

Protocol 1: In Vitro Synthesis and Analysis of Dihydroconiferyl Alcohol using Plant Microsomes

This protocol is adapted from studies on monolignol biosynthesis and provides a framework for the enzymatic synthesis and subsequent analysis of DCA.[2][9]

Materials:

-

Developing xylem tissue (e.g., from pine or poplar)

-

Extraction Buffer: 100 mM potassium phosphate (pH 7.4), 10 mM 2-mercaptoethanol, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP)

-

Resuspension Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA

-

Substrate: Coniferaldehyde (10 mM stock in DMSO)

-

Cofactor: NADPH (20 mM stock in water)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., dihydro-sinapyl alcohol)

Procedure:

-

Microsome Isolation:

-

Homogenize fresh xylem tissue in ice-cold Extraction Buffer.

-

Filter the homogenate and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in Resuspension Buffer.

-

-

Enzymatic Assay:

-

In a glass vial, combine 500 µL of the microsomal suspension, 10 µL of coniferaldehyde stock solution, and 10 µL of NADPH stock solution.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 1 mL of ethyl acetate.

-

-

Extraction and Derivatization for GC-MS:

-

Vortex the reaction mixture and centrifuge to separate the phases.

-

Collect the upper ethyl acetate layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Add the derivatization agent and the internal standard, and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample by GC-MS. Use a suitable column (e.g., HP-5MS) and a temperature gradient to separate the products.

-

Identify dihydroconiferyl alcohol and coniferyl alcohol based on their retention times and mass spectra compared to authentic standards.

-

Quantify the products based on the peak areas relative to the internal standard.

-

dot

Figure 3: Experimental workflow for GC-MS analysis of DCA.

Broader Biological Roles of Dihydroconiferyl Alcohol

Beyond its role as a lignin monomer, dihydroconiferyl alcohol exhibits intriguing biological activities that suggest its involvement in plant growth regulation and stress responses.

A Phytohormone-like Molecule

DCA has been identified as a cell division factor in several plant species, including Acer (maple).[10] It can stimulate the growth of callus tissue and acts synergistically with auxins and cytokinins to promote cell proliferation and elongation.[5] This suggests that DCA may function as a signaling molecule, integrating developmental cues with metabolic status. The dehydrodiconiferyl alcohol glucosides, which are derived from the dimerization of coniferyl alcohol, have also been shown to possess cytokinin-like activity.[11]

Antioxidant and Defense Properties

Like other phenolic compounds, dihydroconiferyl alcohol possesses antioxidant properties.[7] Its ability to scavenge free radicals suggests a potential role in protecting plant cells from oxidative damage during periods of biotic or abiotic stress. The accumulation of DCA in response to wounding or pathogen attack warrants further investigation to elucidate its precise role in plant defense mechanisms.

Future Directions and Unanswered Questions

The study of dihydroconiferyl alcohol in lignin biosynthesis is a rapidly evolving field. Several key questions remain to be answered:

-

Enzyme Identification and Characterization: The specific enzymes responsible for the reduction of coniferaldehyde to DCA in various plant species need to be identified, purified, and kinetically characterized.

-

Regulatory Networks: The transcriptional and metabolic networks that control the flux of intermediates towards DCA versus coniferyl alcohol need to be unraveled.

-

Impact on Lignin Properties: A more quantitative understanding of how the incorporation of DCA affects the physicochemical properties of lignin is crucial for applications in biorefining and materials science.

-

Signaling Pathways: The signaling pathways through which DCA exerts its phytohormone-like effects on plant growth and development are yet to be discovered.

Conclusion

Dihydroconiferyl alcohol is more than just a minor curiosity in the realm of lignin biosynthesis. It is a key metabolite at a critical juncture in the phenylpropanoid pathway, with the potential to significantly influence the structure and properties of lignin. Furthermore, its emerging roles as a signaling molecule in plant growth and defense highlight its broader biological significance. The continued exploration of DCA's multifaceted functions promises to provide valuable insights into the intricate workings of plant metabolism and development, with potential applications in crop improvement and the development of novel bio-based materials and pharmaceuticals.

References

-

Radical Coupling Reactions of Hydroxystilbene Glucosides and Coniferyl Alcohol: A Density Functional Theory Study. (2021). Frontiers in Plant Science. [Link]

-

NMR Evidence for Benzodioxane Structures Resulting from Incorporation of 5-Hydroxyconiferyl Alcohol into Lignins of O -Methyltransferase-Deficient Poplars. (n.d.). ResearchGate. [Link]

-

13 C NMR spectra of dihydroconiferyl alcohol and modified... (n.d.). ResearchGate. [Link]

-

(PDF) Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). ResearchGate. [Link]

-

Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. (2022). Frontiers in Plant Science. [Link]

-

First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. (n.d.). Frontiers. [Link]

-

Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. (1992). Plant Physiology. [Link]

-

Dihydroconiferyl alcohol - A cell division factor from Acer species. (1981). Planta. [Link]

-

Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein. (n.d.). PubMed. [Link]

-

Kinetic study on the heterogeneous degradation of coniferyl alcohol by OH radicals. (2019). PubMed. [Link]

-

Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. (2023). Molecules. [Link]

-

(PDF) 5,5'-type coniferyl alcohol dimer as a potential lignin precursor: an investigation of reactivity in dehydrogenative polymerization. (n.d.). ResearchGate. [Link]

-

Inhibition by Substrates of a Coniferyl Alcohol Dehydrogenase Purified from Sugarcane Stalks. (n.d.). Bentham Science. [Link]

-

A Robust Method to Quantify Cell Wall Bound Phenolics in Plant Suspension Culture Cells Using Pyrolysis-Gas Chromatography/Mass Spectrometry. (2020). Frontiers in Plant Science. [Link]

-

Chemical structure of the lignin-derived monomer dihydroconiferyl alcohol (DCA). (n.d.). ResearchGate. [Link]

-

Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). PubMed. [Link]

-

Coupling and Reactions of 5-Hydroxyconiferyl Alcohol in Lignin Formation. (2016). Journal of Agricultural and Food Chemistry. [Link]

-

Lignin and related compounds. I. A comparative study of catalysts for lignin hydrogenolysis. (n.d.). Canadian Science Publishing. [Link]

Sources

- 1. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dihydroconiferyl alcohol - A cell division factor from Acer species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Comparative Technical Guide: Coniferyl Alcohol vs. Dihydroconiferyl Alcohol

Topic: Difference between dihydroconiferyl alcohol and coniferyl alcohol Content Type: In-depth Technical Guide

Executive Summary

This guide provides a rigorous technical analysis distinguishing Coniferyl Alcohol (CA) from its reduced derivative, Dihydroconiferyl Alcohol (DCA) .[1] While CA is the canonical monolignol essential for lignin polymerization in the plant cell wall, DCA represents a specific metabolite with a saturated side chain, exhibiting distinct stability profiles, biosynthetic origins, and pharmacological potentials.

For researchers in plant physiology and drug development, the critical distinction lies in the C7-C8 double bond . This structural feature dictates CA’s high reactivity (radical coupling) versus DCA’s stability and specific bioactivity (cytoprotection and growth regulation). This document synthesizes chemical architecture, biosynthetic pathways, analytical differentiation, and experimental protocols.[1]

Chemical & Physical Architecture

The fundamental difference between CA and DCA is the saturation of the propenyl side chain. This alteration significantly impacts their electronic properties, solubility, and reactivity.

Structural Comparison

| Feature | Coniferyl Alcohol (CA) | Dihydroconiferyl Alcohol (DCA) |

| IUPAC Name | 4-[(1E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | 4-(3-hydroxypropyl)-2-methoxyphenol |

| CAS Number | 458-35-5 | 2305-13-7 |

| Formula | C₁₀H₁₂O₃ | C₁₀H₁₄O₃ |

| Mol.[1][2][3][4][5] Weight | 180.20 g/mol | 182.22 g/mol |

| Hybridization (C7-C8) | sp² (Conjugated) | sp³ (Saturated) |

| UV | ~260–296 nm (extended conjugation) | ~280 nm (typical phenol absorption) |

| Reactivity | High (Radical polymerization, oxidation) | Moderate (Stable antioxidant, less prone to polymerization) |

| Physical State | Crystalline solid (often unstable) | Viscous oil or low-melting solid |

Reactivity & Stability Implications

-

Coniferyl Alcohol: The conjugated double bond allows for resonance delocalization of phenoxy radicals.[1] This facilitates oxidative coupling , the primary mechanism for lignin formation. In solution, CA is prone to auto-oxidation and polymerization if not stored under inert gas.

-

Dihydroconiferyl Alcohol: Lacking the conjugated alkene, DCA cannot participate in the extensive delocalization required for lignification.[1] Consequently, it accumulates as a free metabolite or glucoside (e.g., in Pinus xylem) and acts as a stable antioxidant rather than a structural building block.

Biosynthetic Origins & Metabolic Pathways

Understanding the divergence in biosynthesis is critical for genetic engineering and metabolic flux analysis.[1]

The Divergence Point

CA is produced via the general phenylpropanoid pathway. DCA biosynthesis is less ubiquitous, occurring primarily in gymnosperms (e.g., conifers) via the reduction of CA or coniferaldehyde.

-

CA Pathway: Phenylalanine

... -

DCA Pathway: Coniferaldehyde/Coniferyl Alcohol

Dihydroconiferyl Alcohol .[1]

Note: Specific enzymes like Double Bond Reductases (DBR) or specific isoforms of Cinnamyl Alcohol Dehydrogenase (CAD) acting on microsomes have been implicated in DCA formation in pine cambium.

Pathway Visualization

Caption: Divergence of Dihydroconiferyl Alcohol from the canonical Lignin Biosynthesis pathway. CA serves as the primary precursor to lignin, while DCA forms via side-chain reduction.

Pharmacological & Biological Profiling

For drug development professionals, DCA offers a more "druggable" profile due to its metabolic stability compared to the highly reactive CA.

Antioxidant Mechanisms

Both compounds act as antioxidants via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.

-

CA: The resulting radical is stabilized by the side chain but is prone to irreversible coupling (pro-oxidant potential in high concentrations).

-

DCA: The radical is confined to the phenoxy ring (guaiacyl moiety).[1] This allows DCA to scavenge Reactive Oxygen Species (ROS) without rapidly polymerizing, making it a superior candidate for cellular cytoprotection.[1]

Bioactivity Spectrum

| Activity | Coniferyl Alcohol | Dihydroconiferyl Alcohol |

| Cytotoxicity | Moderate (can induce apoptosis at high conc.) | Low (Cytoprotective) |

| Cell Signaling | Lignin signaling precursor | Cytokinin-like activity (promotes cell division in tobacco pith assays) |

| Therapeutic Potential | Limited (Stability issues) | Neuroprotection (inferred from structure), Anti-inflammatory, UV-protection |

Key Insight: DCA has been identified as a bioactive component in Kalopanax pictus and Pinus species, showing efficacy in protecting cells against oxidative stress (e.g.,

Analytical Methodologies

Differentiating these two alcohols requires precise chromatographic and spectroscopic techniques.[1]

HPLC Separation Protocol

Because DCA lacks the conjugated double bond, it is more polar and has a distinct retention time.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

Gradient: 5% B to 40% B over 20 min.

-

Detection:

-

CA: Monitor at 264 nm (max absorption).

-

DCA: Monitor at 280 nm (phenol peak).

-

-

Result: DCA typically elutes before CA due to slightly higher polarity and lack of planar pi-stacking interactions with the C18 stationary phase (though this varies by specific column chemistry; always run standards).

Mass Spectrometry (GC-MS)

Derivatization (TMS) is required for GC-MS to improve volatility.[1]

-

Reagent: BSTFA + 1% TMCS.[1]

-

Fragmentation Pattern:

-

CA-TMS (MW 324): Prominent ions at m/z 324 (

) and m/z 293 (loss of -

DCA-TMS (MW 326): Prominent ions at m/z 326 (

) and distinct benzylic cleavage patterns.

-

Experimental Protocols

Protocol A: Chemical Synthesis of DCA from CA

Rationale: To generate high-purity DCA standards from commercially available CA.

-

Reagents: Coniferyl Alcohol (1 eq), 10% Pd/C catalyst (5 wt%), Methanol (solvent).

-

Setup: Hydrogenation apparatus (balloon or Parr shaker).

-

Procedure:

-

Dissolve CA in methanol under

atmosphere. -

Add Pd/C catalyst carefully.

-

Purge system with

gas. Stir at room temperature for 2–4 hours. -

Monitoring: Check via TLC (Silica, Hexane:EtOAc 1:1). DCA spot will be slightly lower/different Rf and will not stain as intensely with KMnO4 (no double bond).

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

-

-

Validation:

-NMR. Look for disappearance of alkene protons (

Protocol B: Extraction from Plant Tissue (Pine Xylem)

Rationale: Isolation of endogenous metabolites.[6][7]

-

Material: Fresh cambial tissue/xylem from Pinus species.[6][7]

-

Extraction:

-

Flash freeze in liquid

and grind to powder. -

Extract with 80% Methanol (

, 24h).

-

-

Purification:

-

Centrifuge (10,000 x g, 10 min). Collect supernatant.

-

Hydrolysis (Optional): If DCA is glycosylated (Dihydroconiferin), treat with

-glucosidase.[1] -

Solid Phase Extraction (SPE): Load onto C18 cartridge, wash with water, elute with Methanol.

-

-

Analysis: Proceed to HPLC-UV/MS as described in Section 5.

References

-

Dixon, R. A., & Barros, J. (2019). Lignin biosynthesis: old roads revisited and new roads explored. Current Opinion in Plant Biology. Link

-

Savidge, R. A., & Förster, H. (2001). Coniferyl alcohol metabolism in conifers—II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis.[1][2][6][7][8][9] Phytochemistry. Link

-

Tsuji, Y., et al. (2004). Coniferyl alcohol dehydrogenase in the formation of dihydroconiferyl alcohol in Pinus.[1] Journal of Wood Science. Link

-

Chin, Y. W., et al. (2006). Antioxidant and cytoprotective compounds from Kalopanax pictus.[10][11] Bioorganic & Medicinal Chemistry Letters. Link

-

Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews. Link

Sources

- 1. smolecule.com [smolecule.com]

- 2. coniferyl alcohol, 458-35-5 [thegoodscentscompany.com]

- 3. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Nexus of Dihydroconiferyl Alcohol in Plant Defense

An In-Depth Technical Guide for Researchers

Abstract

Dihydroconiferyl alcohol (DCA), a phenylpropanoid metabolite, occupies a critical juncture in plant biochemistry, linking the central phenylpropanoid pathway to specialized defense mechanisms. While structurally similar to the lignin precursor coniferyl alcohol, DCA and its derivatives serve distinct and multifaceted roles in plant immunity, acting as direct antioxidant and antimicrobial agents, and as foundational units for the biosynthesis of protective lignans and neolignans.[1][2] This technical guide provides a comprehensive exploration of the DCA metabolic pathway, from its biosynthesis and regulation to its functional roles in plant defense. We present detailed, field-proven experimental protocols for the extraction, quantification, and functional analysis of DCA, designed to provide researchers and drug development professionals with a robust framework for investigating this pivotal class of secondary metabolites.

The Biosynthetic Pathway: A Diversion from Lignification

The synthesis of dihydroconiferyl alcohol originates from the general phenylpropanoid pathway, a core metabolic route responsible for a vast array of phenolic compounds.[3] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce key intermediates that feed various branches of secondary metabolism, including flavonoid, stilbenoid, and monolignol synthesis.

The canonical pathway leading towards DCA is as follows:

-

Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine, the committed step of the pathway.

-

Hydroxylation and Methylation: A series of hydroxylations and methylations convert cinnamic acid to ferulic acid. Key enzymes in this sequence include Cinnamate-4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT).[3]

-

Activation to Feruloyl-CoA: 4-Coumarate:CoA ligase (4CL) activates ferulic acid to its thioester, feruloyl-CoA.[4]

-

Reduction to Coniferaldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.[4]

-

The Branch Point Reaction: The conversion of coniferaldehyde represents a critical metabolic fork. While cinnamyl alcohol dehydrogenase (CAD) typically reduces coniferaldehyde to coniferyl alcohol for lignin biosynthesis, a distinct or related reductase activity, utilizing NADPH as a cofactor, reduces coniferaldehyde to dihydroconiferyl alcohol.[3][5] This step effectively diverts metabolic flux away from lignification and towards the production of DCA-derived defense compounds. This reaction has been demonstrated in microsomes isolated from the developing xylem of Pinus strobus.[5][6]

The causality behind this metabolic diversion is crucial for plant survival. Under pathogenic threat, plants must rapidly reallocate resources from growth (e.g., cell wall lignification) to defense. The upregulation of the reductase activity responsible for DCA synthesis is a key mechanism in this strategic pivot.

Caption: Biosynthetic pathway of dihydroconiferyl alcohol.

Functional Roles in Plant Defense

Dihydroconiferyl alcohol and its derivatives contribute to plant defense through a multi-tiered strategy, encompassing direct toxicity, antioxidant protection, and the formation of complex defensive polymers.

Direct Antimicrobial and Antioxidant Activity

As a phenolic compound, DCA possesses inherent antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that accumulate during pathogen attack and other stress conditions.[7] This activity helps protect host cells from oxidative damage.[8] While direct evidence for DCA's antimicrobial activity is emerging, related phenylpropanoids and their derivatives, such as coniferyl alcohol-derived polymers, have demonstrated significant antibacterial effects.[9] The structural features of DCA, including its hydroxyl group and methoxylated phenol ring, are characteristic of compounds with established antimicrobial efficacy.

Precursor to Lignans and Neolignans

A primary defensive role of DCA is to serve as a monomeric unit for the synthesis of lignans and neolignans.[2] These are large classes of phenylpropanoid dimers and oligomers with a vast range of biological activities, including potent antimicrobial, insecticidal, and antiviral properties.[10][11][12] In response to infection, plants can rapidly couple DCA molecules via oxidative reactions, often catalyzed by peroxidases and laccases, to form a diverse arsenal of protective compounds.[13] This rapid polymerization at the site of infection can create a chemical barrier that inhibits pathogen growth and spread. Lignans are recognized as crucial molecules in plant defense strategies against a variety of pests and diseases.[11]

Reinforcement of Cell Wall Barriers

While DCA itself is diverted from the main lignification pathway, its metabolism is intricately linked to cell wall-based defense. Pathogen-induced lignification is a well-documented defense response that creates a physical barrier to impede pathogen invasion.[14] The accumulation of DCA and its conversion to defensive lignans can be seen as a complementary strategy, providing a localized, rapid chemical fortification of the cell wall region, while the broader lignification process provides structural reinforcement.

Quantitative Bioactivity Profile

The biological efficacy of dihydroconiferyl alcohol has been quantified in several in vitro assays. These data provide a baseline for understanding its potential contribution to plant defense and for its consideration in drug development applications.

| Bioassay | Endpoint | Result | Cell Line/System | Reference |

| DPPH Radical Scavenging Assay | IC₅₀ | > 100 µM | Cell-free | Chin et al., 2008[8] |

| Hydroxyl Radical Scavenging Assay | IC₅₀ | 80.2 µM | Cell-free | Chin et al., 2008[8] |

| Cytoprotective Activity Assay | ED₅₀ | 12.5 µM | MCF-7 cells (H₂O₂-stressed) | Chin et al., 2008[8] |

Experimental Protocols: A Self-Validating Framework

Investigating the DCA pathway requires robust and reproducible methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls and checks to ensure data integrity.

Protocol: Extraction and Quantification of Dihydroconiferyl Alcohol

This protocol details the extraction of DCA from plant tissue and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for metabolomic analysis.[15]

Causality: The choice of a multi-step solvent extraction is based on the semi-polar nature of DCA.[16] Quenching the tissue in liquid nitrogen is a critical first step to halt all enzymatic activity, providing an accurate snapshot of the metabolome at the time of harvest.[17] Derivatization with BSTFA is necessary to silylate the hydroxyl groups, making the molecule volatile and suitable for GC analysis.

Methodology:

-

Sample Harvest and Quenching: Harvest 100-200 mg of plant tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Transfer the frozen powder to a 2 mL microcentrifuge tube. Add 1.5 mL of 80% methanol containing an internal standard (e.g., 10 µg/mL of 4-hydroxy-3-methoxybenzyl alcohol).

-

Vortex vigorously for 1 minute.

-

Sonicate in a water bath for 15 minutes at room temperature.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Solvent Partitioning:

-

Transfer the supernatant to a new tube. Add 1 mL of hexane and vortex for 30 seconds to remove non-polar interferents like lipids.

-

Centrifuge at 3,000 x g for 5 minutes. Discard the upper hexane layer. Repeat once.

-

-

Drying and Derivatization:

-

Evaporate the methanol extract to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

-

Incubate at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example): Agilent DB-5ms column (30 m x 0.25 mm x 0.25 µm). Inlet temperature 250°C. Oven program: 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. Helium carrier gas at 1 mL/min.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.

-

-

Quantification: Identify the di-TMSi ether of DCA based on its retention time and mass spectrum compared to an authentic standard.[6] Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Experimental workflow for DCA extraction and analysis.

Protocol: In Vitro Antimicrobial Assay

This protocol assesses the direct antimicrobial activity of purified DCA against a model plant pathogen (e.g., Pseudomonas syringae).

Causality: A broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antimicrobial potency. Including a solvent control (DMSO) is essential to ensure that the observed effects are due to the compound and not the vehicle. A positive control (e.g., streptomycin) validates the assay's sensitivity.

Methodology:

-

Prepare Inoculum: Grow the bacterial pathogen in a suitable liquid medium (e.g., King's B) overnight. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in fresh medium.

-

Prepare Compound Plate:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of DCA (dissolved in DMSO) in the growth medium. Final concentrations should range from, for example, 500 µg/mL down to <1 µg/mL.

-

Ensure the final DMSO concentration in all wells is ≤1%.

-

Include wells for a positive control (antibiotic), a negative control (medium only), and a solvent control (medium with 1% DMSO).

-

-

Inoculation: Add the diluted bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate at 28°C for 24-48 hours with shaking.

-

Determine MIC: The MIC is the lowest concentration of DCA at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Conclusion and Future Directions

The metabolic pathway of dihydroconiferyl alcohol represents a sophisticated adaptation in plants, allowing for the rapid deployment of chemical defenses in response to environmental threats. Its role as both a direct defense molecule and a precursor to the vast family of lignans places it at a crucial control point in plant immunity.[1][2] Future research should focus on identifying and characterizing the specific reductase(s) that catalyze the conversion of coniferaldehyde to DCA, as these enzymes could be key targets for engineering enhanced disease resistance in crops. Furthermore, exploring the downstream lignan and neolignan products derived from DCA in various plant-pathogen interactions will undoubtedly uncover novel bioactive compounds with potential applications in medicine and agriculture.

References

- The Biosynthesis of Dihydroconiferyl Alcohol: A Technical Guide for Researchers. (n.d.). Benchchem.

- The Multifaceted Role of Dihydroconiferyl Alcohol in Plant Biology: A Technical Guide. (n.d.). Benchchem.

- The Effect Of Alcohol On Plants. (2022, August 30). Sciencing.

- Dynamics of biosynthesis of neolignans (dehydrodiconiferyl alcohol glucoside). (n.d.). ResearchGate.

- Dihydroconiferyl alcohol - A cell division factor from Acer species. (n.d.). PubMed.

- Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). (2022, April 28). PubMed Central.

- Dihydroconiferyl Alcohol: A Comparative Analysis of its Bioactivity. (n.d.). Benchchem.

- Showing Compound Dihydroconiferyl alcohol (FDB020694). (2010, April 8). FooDB.

- Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. (n.d.). PMC - NIH.

- Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. (2022, May 5). Frontiers.

- Biosynthetic pathway from ferulate to coniferyl alcohol and sinapyl... (n.d.). ResearchGate.

- Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). ResearchGate.

- First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. (n.d.). Frontiers.

- Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). PubMed.

- Antibacterial effects of coniferyl alcohol-derived dehydrogenation polymer on chlamydial infection in vitro. (2026, January 21). ResearchGate.

- Lignin and lignans in plant defence: insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus. (n.d.). PubMed.

- NMR-based plant metabolomics protocols: a step-by-step guide. (n.d.). Frontiers.

- CAS 2305-13-7: Dihydroconiferyl alcohol. (n.d.). CymitQuimica.

- A Guide to Metabolic Network Modeling for Plant Biology. (2025, February 6). MDPI.

- Plant Metabolism: Methods and Protocols. (2025, August 10). ResearchGate.

- Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances. (n.d.). PubMed.

- Computational Approaches to Design and Test Plant Synthetic Metabolic Pathways. (n.d.). Oxford Academic.

- How plants produce defensive toxins without harming themselves. (2021, January 14). ScienceDaily.

- H(2)O(2) generation during the auto-oxidation of coniferyl alcohol drives the oxidase activity of a highly conserved class III peroxidase involved in lignin biosynthesis. (n.d.). PubMed.

- Lignans and Their Derivatives from Plants as Antivirals. (n.d.). MDPI.

- Experimental Design and Sample Preparation in Forest Tree Metabolomics. (n.d.). PMC.

- Lignin and lignans in plant defence: Insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus. (2025, August 9). ResearchGate.

- DIHYDROCONIFERYL ALCOHOL. (2025, July 14). ChemicalBook.

- Chemical Properties of Dihydroconiferyl alcohol (CAS 2305-13-7). (n.d.). Cheméo.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Showing Compound Dihydroconiferyl alcohol (FDB020694) - FooDB [foodb.ca]

- 17. Experimental Design and Sample Preparation in Forest Tree Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Dihydroconiferyl Alcohol (DHCA) from Gymnosperm Xylem

[1]

Abstract & Biological Context

Dihydroconiferyl alcohol (DHCA), a guaiacyl monolignol derivative with a saturated propyl side chain, represents a critical metabolic node in the lignin biosynthesis pathway of gymnosperms (Pinus, Picea spp.).[1] Unlike its unsaturated counterpart (coniferyl alcohol), DHCA is often associated with specific stress responses, antioxidant defense mechanisms, and "defense lignin" formation.[1]

For drug development professionals, DHCA is of increasing interest due to its chemopreventive and antioxidant properties.[1] However, its isolation is complicated by its tendency to polymerize and its low natural abundance compared to glycosylated forms (e.g., dihydroconiferin).[1] This protocol details a rigorous, low-temperature extraction workflow designed to preserve the monomeric state and maximize yield from Pinus sylvestris (Scots Pine) developing xylem.[1]

Mechanistic Principles of Extraction

-

Cryogenic Quenching: Xylem tissues contain high levels of peroxidases and laccases.[1] Immediate liquid nitrogen quenching is non-negotiable to prevent the oxidative radical coupling of DHCA into lignans or lignin polymers.[1]

-

Solvent Polarity Matching: DHCA (logP ~0.9-1.2) is moderately polar.[1] While methanol is excellent for cell wall penetration, a subsequent liquid-liquid partition into ethyl acetate is necessary to separate DHCA from highly polar glycosides and sugars.[1]

-

Chemo-Selectivity: If "Total DHCA" is required (including that bound as glycosides), an enzymatic hydrolysis step using

-glucosidase is integrated.[1] For "Free DHCA," this step is omitted.[1]

Experimental Workflow Diagram

The following flowchart illustrates the critical decision points between extracting Free DHCA versus Total DHCA (Aglycone + Glycoside).

Caption: Optimized workflow for the isolation of Dihydroconiferyl Alcohol, distinguishing between free monomer extraction and glycoside hydrolysis pathways.

Detailed Protocol

Phase 1: Biomass Preparation & Extraction

Objective: Solubilize phenolic metabolites while inhibiting oxidative enzymes.[1]

-

Harvesting: Strip bark from Pinus branches to expose the developing xylem (gelatinous layer).[1] Scrape this layer immediately into liquid nitrogen.[1]

-

Milling: Grind the frozen tissue to a fine powder using a cryo-mill or mortar and pestle under liquid nitrogen.

-

Critical: Do not allow the sample to thaw; peroxidase activity resumes instantly at

C.[1]

-

-

Extraction:

-

Suspend 10 g of tissue powder in 100 mL of 80% Methanol (aq) .

-

Sonicate (ultrasound-assisted extraction) for 30 minutes at 4°C (ice bath).

-

Note: Avoid Soxhlet extraction; prolonged heat causes polymerization.[1]

-

-

Filtration: Filter through Whatman No. 1 paper. Evaporate methanol under reduced pressure (Rotavap) at <40°C to obtain an aqueous residue.

Phase 2: Fractionation (Liquid-Liquid Extraction)

Objective: Separate DHCA from polar sugars and glycosides.[1]

-

Dilute the aqueous residue with distilled water to 50 mL.

-

Partition: Extract three times with 50 mL of Ethyl Acetate (EtOAc) .

-

Drying: Combine EtOAc fractions, dry over anhydrous

, filter, and evaporate to dryness.

Phase 3: Purification (Chromatography)

Objective: Isolate DHCA from other lignans (e.g., pinoresinol, secoisolariciresinol).[1]

Step A: Silica Gel Flash Chromatography

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Elution Profile:

Step B: Semi-Preparative HPLC (Polishing) For pharmaceutical-grade purity (>98%), perform a final polish.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm) |

| Flow Rate | 3.0 mL/min |

| Detection | UV @ 280 nm (aromatic ring) |

| Solvent A | Water + 0.1% Formic Acid |

| Solvent B | Acetonitrile (ACN) |

Gradient Table:

| Time (min) | % Solvent B | Event |

|---|---|---|

| 0 | 5 | Equilibration |

| 5 | 5 | Sample Injection |

| 25 | 40 | Linear Gradient |

| 30 | 100 | Wash |

| 35 | 5 | Re-equilibration |[1]

Retention Note: DHCA typically elutes between 18–22 minutes depending on column dimensions.[1]

Validation & Quality Control

To ensure the isolate is Dihydroconiferyl Alcohol and not its unsaturated analog (Coniferyl Alcohol), validation via NMR is required.[1]

Nuclear Magnetic Resonance (NMR) Data

Solvent:

| Position | Proton ( | Multiplicity | Carbon ( | Structural Diagnostic |

| Aromatic | 6.65 – 6.85 | Multiplet | 111.0 - 146.0 | Guaiacyl ring pattern |

| Methoxy (-OCH3) | 3.85 | Singlet | 55.9 | Characteristic of monolignols |

| 2.60 | Triplet | 31.5 | Distinguishes from Coniferyl Alc. (Sat.[1] vs Vinyl) | |

| 1.82 | Multiplet | 34.2 | Propyl chain middle methylene | |

| 3.65 | Triplet | 62.0 | Primary alcohol |

Interpretation: The presence of the triplet at 2.60 ppm (benzylic methylene) and the absence of vinylic protons (typically 6.2–6.5 ppm in coniferyl alcohol) confirms the dihydro structure.[1]

References

-

Biosynthesis & Occurrence: Savidge, R. A. (1987).[1] Dihydroconiferyl alcohol in developing xylem of Pinus contorta. Phytochemistry. Link

-

Extraction Methodology: Udagama-Randeniya, P., & Savidge, R. A. (1995).[1] Coniferyl alcohol oxidase: a new enzyme involved in lignification. Plant Physiology. Link

-

NMR Characterization: Ralph, J., et al. (2004).[1] NMR Characterization of Lignins. In: Lignin and Lignans: Advances in Chemistry. CRC Press.[1] Link[1]

-

Bioactivity Context: Chin, Y. W., et al. (2008).[1] Lignans and other constituents of the roots of Aristolochia contorta. Chemical and Pharmaceutical Bulletin. Link

-

Synthesis Validation: Modzelewska, A., et al. (2005).[1] Antioxidant activity of lignans from Taxus baccata. Zeitschrift für Naturforschung C. Link

Application Note & Protocol: DPPH Radical Scavenging Assay for Dihydroconiferyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the antioxidant capacity of dihydroconiferyl alcohol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Dihydroconiferyl alcohol, a phenolic compound, is recognized for its antioxidant properties, which are crucial in various biological systems and for therapeutic applications.[1] This guide delves into the underlying chemical principles of the DPPH assay, offers a detailed, step-by-step protocol for its execution, and provides insights into data analysis and interpretation. The protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results for researchers in drug discovery and development.

Introduction: The Significance of Antioxidant Capacity Assessment

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[2] An overproduction of ROS can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Dihydroconiferyl alcohol, a phenolic compound found in various natural sources, has demonstrated antioxidant potential, making it a person of interest for therapeutic development.[1][3]

The DPPH assay is a widely adopted method for screening the antioxidant activity of various compounds.[4][5] Its popularity stems from its simplicity, speed, and reliability.[5] This application note will provide a robust protocol for evaluating the radical scavenging activity of dihydroconiferyl alcohol, enabling researchers to quantify its antioxidant efficacy.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] DPPH is a deep violet-colored free radical in its oxidized state, with a characteristic absorbance maximum around 517 nm.[6] When reduced by an antioxidant, the DPPH molecule is converted to a non-radical form, 2,2-diphenyl-1-picrylhydrazine, which is pale yellow.[6][7] This color change leads to a decrease in absorbance at 517 nm, and the extent of this discoloration is directly proportional to the radical scavenging activity of the antioxidant.[6]

The reaction can be summarized as follows:

DPPH• (violet) + AH (antioxidant) → DPPH-H (yellow) + A• (antioxidant radical)

The antioxidant capacity is typically expressed as the percentage of DPPH radical scavenging activity or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]

Materials and Reagents

Equipment

-

UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

-

Vortex mixer

-

Analytical balance

-

Calibrated micropipettes

-

96-well microtiter plates (for microplate reader format) or cuvettes (for spectrophotometer format)

-

Amber glass bottles for storing DPPH solution

Chemicals

-

Dihydroconiferyl alcohol (CAS 2305-13-7)[3]

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade) or Ethanol[9]

-

Positive Control: Ascorbic acid, Trolox, or Quercetin[10]

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening. The volumes can be scaled up for use with standard cuvettes.

Preparation of Solutions

4.1.1. DPPH Working Solution (0.1 mM)

-

Accurately weigh 3.94 mg of DPPH powder.

-

Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

-

To facilitate dissolution, sonicate the solution for a few minutes.[11]

-

Store the DPPH solution in an amber glass bottle and protect it from light to prevent degradation.[12] This solution should be prepared fresh daily.

-

The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[12] If necessary, adjust the concentration to achieve this absorbance range.

4.1.2. Dihydroconiferyl Alcohol Stock Solution (e.g., 1 mg/mL)

-

Accurately weigh 10 mg of dihydroconiferyl alcohol.

-

Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.

4.1.3. Serial Dilutions of Dihydroconiferyl Alcohol

-

From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). The concentration range should be chosen to bracket the expected IC50 value.

4.1.4. Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL)

-

Prepare a 1 mg/mL stock solution of the chosen positive control (e.g., ascorbic acid) in methanol.

-

Perform serial dilutions as described for dihydroconiferyl alcohol.

Assay Procedure

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

-

Plate Setup:

-

Blank: 200 µL of methanol.

-

Control (A_control): 100 µL of methanol + 100 µL of DPPH working solution.

-

Sample (A_sample): 100 µL of each dihydroconiferyl alcohol dilution + 100 µL of DPPH working solution.

-

Positive Control: 100 µL of each positive control dilution + 100 µL of DPPH working solution.

-

Perform all measurements in triplicate.[12]

-

-

Reaction:

-

To the designated wells of a 96-well plate, add 100 µL of the sample or control solutions.

-

Add 100 µL of the DPPH working solution to all wells except the blank.

-

Mix the contents of the wells gently by pipetting or using a plate shaker.

-

-

Incubation:

-

Measurement:

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of DPPH radical scavenging activity is calculated using the following formula[8]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the DPPH solution with the sample.

Determination of IC50 Value

The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. It is a measure of the antioxidant potency of the compound.

-

Plot the percentage of inhibition against the corresponding concentrations of dihydroconiferyl alcohol.

-

Use linear regression analysis to determine the equation of the line (y = mx + c), where 'y' is the % inhibition and 'x' is the concentration.[13][14]

-

The IC50 value can be calculated by substituting y = 50 into the equation and solving for x[14][15]:

IC50 = (50 - c) / m

A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: Hypothetical DPPH Radical Scavenging Activity of Dihydroconiferyl Alcohol

| Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition |

| 0 (Control) | 0.985 | 0 |

| 31.25 | 0.768 | 22.03 |

| 62.5 | 0.591 | 40.00 |

| 125 | 0.413 | 58.07 |

| 250 | 0.236 | 76.04 |

| 500 | 0.108 | 89.04 |

Trustworthiness and Validation

To ensure the trustworthiness of the results, it is crucial to incorporate the following practices:

-

Positive Control: Always include a well-characterized antioxidant like ascorbic acid or Trolox in the assay.[10] This serves as a benchmark for comparing the activity of the test compound and validates the assay's performance.

-

Replicates: Perform all experiments in at least triplicate to ensure the reproducibility of the results.[12]

-

Linearity: Ensure that the concentrations of the test compound used fall within the linear range of the assay. This is essential for accurate IC50 determination.[16]

-

Solvent Control: The solvent used to dissolve the sample (in this case, methanol) should not exhibit any significant DPPH scavenging activity.

Conclusion

The DPPH assay is a straightforward and effective method for assessing the antioxidant potential of dihydroconiferyl alcohol.[5] By following this detailed protocol and incorporating the principles of scientific integrity, researchers can obtain reliable and reproducible data to support the development of new antioxidant-based therapeutics. The provided framework for data analysis and interpretation will aid in the accurate determination of the compound's radical scavenging efficacy.

References

-

DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

The Chemist. (2021, July 18). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2023, January 17). How I can make concentrations for DPPH? Retrieved from [Link]

-

Güzel, İ., & Alwasel, S. H. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6203. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Wang, M., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Science & Nutrition, 6(5), 1346-1354. [Link]

-

Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). [Link]

-

Zen-Bio. (2013, December). DPPH Antioxidant Assay Kit. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

-

ResearchGate. (2018, July 5). How to calculate DPPH IC50 accurately? Retrieved from [Link]

-

Sharma, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-8. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

-

Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5547. [Link]

-

The Chemist. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of the antioxidant activity of the extracts by DPPH assay. Retrieved from [Link]

-

BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. Retrieved from [Link]

-

Susilowati, S., & Kurniawan, F. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

Sources

- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]

- 2. zen-bio.com [zen-bio.com]

- 3. DIHYDROCONIFERYL ALCOHOL | 2305-13-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemrxiv.org [chemrxiv.org]

Application Note: Solvent Extraction Efficiency of Dihydroconiferyl Alcohol (DHCA) in Methanol

Executive Summary

Dihydroconiferyl alcohol (DHCA), a monolignol derivative and bioactive phenolic found in Acer species and lignocellulosic biomass, presents specific extraction challenges due to its intermediate polarity and susceptibility to oxidation. While ethanol and ethyl acetate are common solvents, Methanol (MeOH) is often the solvent of choice for analytical quantification due to its low viscosity, high penetration power, and ability to disrupt hydrogen bonding in plant cell walls.

This Application Note provides a validated protocol for evaluating the extraction efficiency of DHCA in methanol. It details the physicochemical basis for solvent selection, a step-by-step extraction workflow using Ultrasound-Assisted Extraction (UAE), and a self-validating HPLC quantification method.

Physicochemical Context & Solvent Selection[1][2][3][4][5][6]

The Solute: Dihydroconiferyl Alcohol

DHCA (CAS: 2305-13-7) possesses a guaiacyl unit (4-hydroxy-3-methoxyphenyl) and a propanol side chain.[1]

-

Polarity: Moderate. The phenolic hydroxyl and aliphatic hydroxyl groups act as hydrogen bond donors/acceptors.

-

Lipophilicity: LogP

1.2–1.5. It partitions well into organic solvents but retains water solubility.

The Solvent: Methanol

Methanol is selected over ethanol or acetonitrile for primary extraction efficiency trials due to:

-

Small Molecular Size: Allows deeper penetration into lignocellulosic matrices compared to larger alcohols.

-

Polarity Index (5.1): Closely matches the polarizable nature of the DHCA phenolic ring.

-

Volatility: Facilitates concentration of extracts at lower temperatures (<40°C), minimizing thermal degradation of DHCA.

Solubility Mechanism

The extraction efficiency (

Figure 1: Mechanistic pathway of DHCA desorption from biomass into methanol solvent.

Experimental Protocol

Materials & Reagents[4]

-

Standard: Dihydroconiferyl Alcohol (>98% purity, e.g., Sigma/Merck).

-

Solvent: Methanol (HPLC Grade).[2]

-

Matrix: Dried plant biomass (e.g., Acer saccharum sap concentrate or wood dust) or spiked cellulose control.

-

Equipment: Ultrasonic bath (frequency 40 kHz), Centrifuge (10,000 x g), HPLC-UV/DAD system.

Sample Preparation

Critical Step: Moisture content significantly affects extraction efficiency in pure methanol.

-

Lyophilization: Freeze-dry biomass to constant weight to remove water.

-

Comminution: Grind samples to a fine powder (<0.5 mm mesh) to maximize surface area.

Extraction Workflow (Ultrasound-Assisted)

This method utilizes cavitation to enhance mass transfer, superior to passive maceration.

-

Weighing: Accurately weigh 100 mg (

) of sample into a 15 mL centrifuge tube. -

Solvent Addition: Add 5.0 mL of Methanol. (Solid-to-Liquid ratio 1:50).

-

Sonication: Sonicate for 30 minutes at 25°C .

-

Note: Maintain temperature <40°C using ice to prevent oxidation.

-

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (MeOH compatible).

-

Re-extraction (Optional but Recommended): Resuspend the pellet in 5.0 mL fresh methanol, repeat steps 3-5, and pool supernatants to ensure exhaustive extraction.

Figure 2: Step-by-step Ultrasound-Assisted Extraction (UAE) workflow.

Quantification & Efficiency Calculation

HPLC Conditions

To accurately measure efficiency, the analytical method must separate DHCA from other lignans (e.g., coniferyl alcohol).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol (100%) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%->90% B |

| Detection | UV @ 280 nm (Characteristic phenol absorption) |

| Retention Time | Approx. 12-14 min (varies by column) |

Calculating Extraction Efficiency (Recovery Method)

Since the "true" content of a natural matrix is unknown, efficiency is best determined via a Spike Recovery Test .

Protocol:

-

Spike: Add a known mass of DHCA standard (

, e.g., 0.5 mg) to the raw biomass before extraction. -

Extract: Perform the protocol described in Section 3.3.

-

Quantify: Measure the total mass of DHCA recovered (

). -

Control: Measure the endogenous DHCA in an unspiked sample (

).

Formula:

Target Acceptance Criteria: A robust method should yield 85% - 105% recovery.

Expected Performance & Troubleshooting

Comparative Solvent Efficiency Data

Based on polarity matching and literature on similar monolignols, the expected relative efficiencies are:

| Solvent System | Predicted Efficiency | Notes |

| Methanol (100%) | High (90-98%) | Best for pure DHCA; may extract lipophilic impurities. |

| Methanol:Water (80:20) | Optimal (>95%) | Water swells cellulose, aiding release; MeOH dissolves DHCA. |

| Ethanol (100%) | Moderate (80-90%) | Less penetrating power than methanol. |

| Ethyl Acetate | Moderate (70-85%) | Good for liquid-liquid partitioning, less for solid extraction. |

Troubleshooting Guide

-

Low Recovery (<80%):

-

Cause: DHCA degradation.[3] Fix: Ensure extraction temp <40°C; add 0.1% ascorbic acid as antioxidant.

-

Cause: Matrix binding. Fix: Switch to 80% MeOH (aq) to swell the biomass.

-

-

High Backpressure in HPLC:

-

Cause: Precipitated waxes. Fix: Ensure filtration is done at room temperature; use a guard column.

-

References

-

Tsuji, H., et al. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Journal of Chromatographic Science.

-

Lee, T.S., et al. (1981).[3] Dihydroconiferyl alcohol - A cell division factor from Acer species.[3][4] Planta, 152(6), 571-577.[3]

-

Doria, F. (2022).[5] Green aviation fuel hydrocarbons from lignocellulosic biomass via hydrothermal liquefaction.[6] (Discusses DHCA as a hydrogenation product in alcohol solvents).

-

BenchChem. (2023). A Technical Guide to Dihydroconiferyl Alcohol: Properties and Extraction.[4]

-

Sigma-Aldrich. (2023). Solvent Miscibility and Polarity Table.

Sources

- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doria.fi [doria.fi]

Application Note: Preparation and Standardization of Dihydroconiferyl Alcohol (DHCA) Stock Solutions

[1]

Abstract & Scope

Dihydroconiferyl alcohol (DHCA, CAS: 2305-13-7) is a critical monolignol derivative involved in lignin biosynthesis and plant metabolomics.[1] It also serves as a bioactive phenolic intermediate in pharmaceutical research.[1] However, its application is frequently compromised by its susceptibility to oxidation and polymerization when in solution.[1]

This application note provides a rigorous, standardized protocol for preparing high-purity DHCA stock solutions. Unlike generic guides, this protocol integrates stability safeguards (inert atmosphere handling) and quality control checkpoints (HPLC-UV validation) to ensure experimental reproducibility.[1]

Compound Profile & Properties

Understanding the physicochemical limitations of DHCA is the first step in successful solution preparation.[1]

| Property | Specification | Notes |

| Chemical Name | Dihydroconiferyl alcohol | 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol |

| CAS Number | 2305-13-7 | |

| Molecular Weight | 182.22 g/mol | |

| Physical State | Viscous Oil or Low-melting Solid | Melting Point ~63-65°C; often supercools to an oil.[1][2][3][4] |

| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Sparingly soluble in water. |

| Stability | Light & Air Sensitive | Phenolic moiety prone to oxidative coupling (browning). |

| UV Max | ~280 nm | Characteristic of the guaiacyl ring. |

Materials & Equipment

Reagents

-

Dihydroconiferyl Alcohol Reference Standard: Purity ≥98%.[5]

-

Primary Solvent (HPLC): Methanol (LC-MS Grade). Preferred for analytical standards due to volatility and compatibility with mobile phases.[1]

-

Alternative Solvent (Bioassay): Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Preferred for cell-based assays to minimize evaporation.[1]

-

Inert Gas: Nitrogen (

) or Argon (Ar) stream.[6]

Equipment

-

Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).

-

Ultrasonic Bath: With temperature control (<30°C).

-

Vortex Mixer.

-

Glassware: Amber borosilicate volumetric flasks (Class A).

-

Filtration: 0.22 µm PTFE syringe filters (hydrophobic).

-

Storage: Amber HPLC vials with PTFE/Silicone septa.

Experimental Workflow (Visualization)

The following logic flow outlines the critical path for preparation, emphasizing the "Decision Points" where solvent choice dictates the downstream handling.

Figure 1: Decision-tree workflow for DHCA stock preparation depending on downstream application (Analytical vs. Biological).

Detailed Protocol

Step 1: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM is ideal for ease of dilution.

Example Calculation: To prepare 10 mL of 10 mM solution.

-

Equilibration: Remove the DHCA vial from the refrigerator and allow it to reach room temperature (approx. 20 mins) before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic cold solid.[1]

-

Weighing: Accurately weigh ~18.2 mg of DHCA into a 10 mL Class A amber volumetric flask. Record the exact mass for potency calculation.

-

Solvent Addition:

-

For HPLC: Add approx. 8 mL of Methanol .

-

For Bioassays: Add approx. 8 mL of DMSO .

-

-

Dissolution: Vortex for 30 seconds. If the oily solid persists, sonicate for 2-5 minutes.[1] Caution: Monitor temperature; heat degrades phenolics.[1]

-

Volume Adjustment: Dilute to the mark (10 mL) with the respective solvent. Invert 10 times to mix.

Step 2: Filtration and Aliquoting[1]

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Note: Nylon filters may bind phenolic compounds; PTFE or PVDF is recommended.[1]

-

Inert Gas Purge: Gently blow a stream of Nitrogen or Argon into the headspace of the vial for 10-15 seconds to displace oxygen.

-

Aliquoting: Divide into small aliquots (e.g., 100 µL or 500 µL) in amber HPLC vials to avoid repeated freeze-thaw cycles.

Step 3: Quality Control (HPLC-UV Validation)

Before using the stock for critical experiments, validate its purity and concentration.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV Absorbance at 280 nm .[5]

-

Acceptance Criteria: Single peak >98% area integration.

Storage and Stability

-

Short Term (Days): 4°C in amber vials.

-

Long Term (Months): -80°C. Stability is significantly improved in methanol over DMSO at low temperatures due to DMSO's freezing point issues (DMSO freezes at 19°C, causing potential solute precipitation/crystallization pockets).[1]

-

Shelf Life: 6 months at -80°C if protected from light and oxygen.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Solution turns yellow/brown | Oxidation of the phenolic group.[1] | Discard solution. Prepare fresh stock using degassed solvents and store under Nitrogen. |

| Precipitation upon cooling | Saturation limit reached or water contamination. | Sonicate to re-dissolve. If using DMSO, ensure it is anhydrous.[1] For HPLC, ensure the stock is not injected into a highly aqueous mobile phase without a gradient ramp.[1] |

| Split peaks in HPLC | Solvent mismatch. | If injecting a DMSO stock into an aqueous HPLC system, the viscosity difference can cause peak distortion.[1] Dilute the stock 1:10 in the initial mobile phase before injection.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16822, Dihydroconiferyl alcohol. Retrieved from [Link]

Sources

- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]

- 2. Dihydroconiferyl alcohol (CAS 2305-13-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Buy Dihydroconiferyl alcohol | 2305-13-7 [smolecule.com]

- 4. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

Troubleshooting & Optimization

Technical Support Center: Optimizing Underivatized Dihydroconiferyl Alcohol Analysis

Status: Operational Ticket ID: GCMS-DCA-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

Analyzing dihydroconiferyl alcohol (DCA) without derivatization presents a significant chromatographic challenge. As a lignin monomer containing both a phenolic hydroxyl and an aliphatic alcohol group, DCA possesses "active hydrogens" that readily form hydrogen bonds with silanol groups (Si-OH) in the GC flow path. This interaction results in peak tailing, adsorption (loss of sensitivity), and retention time shifts.

This guide provides a self-validating protocol to eliminate active sites and optimize peak symmetry, ensuring reliable quantification without the need for silylation.

Module 1: The "Active Hydrogen" Challenge

The Mechanism of Tailing

When underivatized DCA enters a standard GC inlet, its hydroxyl groups seek electron-rich sites. If the glass liner, quartz wool, or column stationary phase contains exposed silanols, the DCA molecules momentarily "stick" to these sites via hydrogen bonding before releasing. This delay creates the exponential decay (tail) seen in the chromatogram.

The Solution: The Inert Flow Path

Success depends on constructing a completely inert flow path where every surface—from injection to detection—is chemically deactivated.

Figure 1: Mechanism of peak tailing caused by silanol interactions. The deactivation layer (green) is critical for preventing this adsorption.

Module 2: Inlet Optimization (The Critical Zone)

The inlet is the most common source of peak tailing for underivatized phenols.

Liner Selection

-

Recommendation: Use a Single Taper, Ultra-Inert Liner with Low/No Wool .

-

Why:

-

Taper: Directs the sample onto the column head, minimizing contact with the hot metal gold seal and inlet weldment.

-